9-ethoxy-9-phenyl-9H-xanthene
CAS No.:
Cat. No.: VC10719890
Molecular Formula: C21H18O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H18O2 |
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Molecular Weight | 302.4 g/mol |
IUPAC Name | 9-ethoxy-9-phenylxanthene |
Standard InChI | InChI=1S/C21H18O2/c1-2-22-21(16-10-4-3-5-11-16)17-12-6-8-14-19(17)23-20-15-9-7-13-18(20)21/h3-15H,2H2,1H3 |
Standard InChI Key | SFQFQBSTPJJOMS-UHFFFAOYSA-N |
SMILES | CCOC1(C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Canonical SMILES | CCOC1(C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The molecular framework of 9-ethoxy-9-phenyl-9H-xanthene consists of a xanthene core—a tricyclic system comprising two benzene rings fused to a central oxygen-containing heterocycle—substituted at the 9-position with an ethoxy group and a phenyl group. The molecular formula is C21H18O2, with a molecular weight of 302.37 g/mol.
Xanthene Core and Substitution Patterns
The xanthene skeleton (C13H10O) provides a rigid, planar structure that influences the compound’s electronic and steric properties. Substitution at the 9-position introduces steric bulk and electronic modulation. The ethoxy group, an electron-donating substituent, enhances the electron density of the aromatic system, while the phenyl group contributes to π-π stacking interactions and solubility in nonpolar solvents .
Spectroscopic Identification
Hypothetical spectral data for 9-ethoxy-9-phenyl-9H-xanthene can be extrapolated from analogous compounds:
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1H NMR: The ethoxy group’s methyl protons would resonate as a triplet near δ 1.2–1.5 ppm, while the methylene protons (OCH2) would appear as a quartet around δ 3.5–4.0 ppm. Aromatic protons from the xanthene core and phenyl group would cluster between δ 6.8–7.8 ppm .
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13C NMR: The ethoxy carbons (OCH2CH3) would appear at δ 14–18 ppm (CH3) and δ 60–65 ppm (OCH2). The quaternary carbon at the 9-position would resonate near δ 80–85 ppm, similar to 9-phenyl-9H-xanthen-9-ol derivatives .
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IR Spectroscopy: Stretching vibrations for the ether (C-O-C) would appear near 1100–1250 cm⁻¹, while aromatic C-H stretches would occur around 3000–3100 cm⁻¹ .
Synthetic Pathways
The synthesis of 9-ethoxy-9-phenyl-9H-xanthene likely involves strategies analogous to those used for related 9-substituted xanthenes. Two plausible routes are outlined below:
Grignard Reaction with 9H-Xanthen-9-one
A common method for introducing alkyl or aryl groups to the 9-position involves reacting 9H-xanthen-9-one with a Grignard reagent. For example:
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Reaction Setup: 9H-xanthen-9-one is treated with ethoxymagnesium bromide (CH2CH2OMgBr) in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate.
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Work-Up: Acidic hydrolysis yields 9-ethoxy-9-phenyl-9H-xanthene after purification via recrystallization or column chromatography .
Hypothetical Reaction Equation:
Palladium-Catalyzed C–H Functionalization
Modern methods leveraging transition-metal catalysis could enable direct functionalization of the xanthene core. For instance, palladium-catalyzed C–H ethoxylation or arylation might offer a streamlined route, though this remains speculative without experimental data.
Chemical Reactivity and Functionalization
The reactivity of 9-ethoxy-9-phenyl-9H-xanthene is influenced by its substituents:
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Electrophilic Aromatic Substitution (EAS): The electron-rich xanthene core may undergo nitration or sulfonation at positions para to the oxygen atom.
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Oxidation: The benzylic position (C-9) could oxidize to form a ketone, though the ethoxy and phenyl groups may sterically hinder this process.
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Nucleophilic Substitution: The ethoxy group might be replaced by stronger nucleophiles (e.g., amines) under acidic or basic conditions .
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